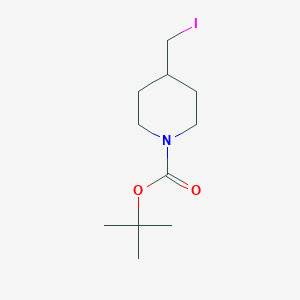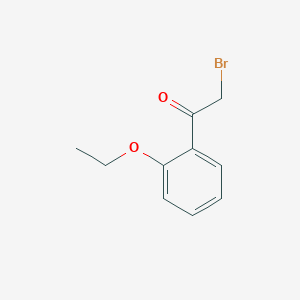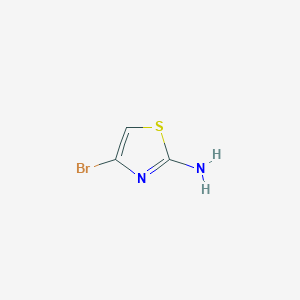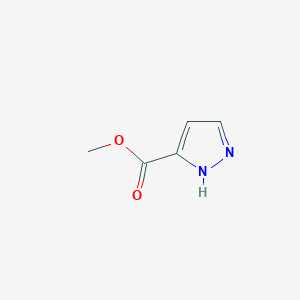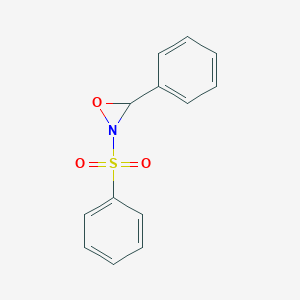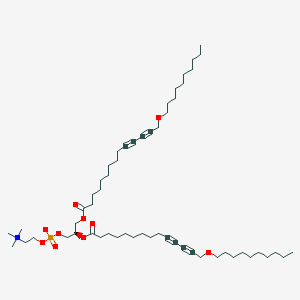
1,2-Bis(15-oxapentacosa-10,12-diynoyl)-sn-phosphocholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Bis(15-oxapentacosa-10,12-diynoyl)-sn-phosphocholine, commonly referred to as BODIPY-PC, is a fluorescent lipid probe that has been widely used in scientific research for the study of biological membranes. This molecule is a synthetic derivative of phosphatidylcholine, a major component of cell membranes, and has a unique fluorescent property that allows for its visualization in living cells and tissues.
Aplicaciones Científicas De Investigación
BODIPY-PC has been widely used as a fluorescent probe to study biological membranes. It has been used to investigate membrane dynamics, lipid trafficking, and lipid-protein interactions. BODIPY-PC has also been used to study the effects of drugs and toxins on cellular membranes. Additionally, BODIPY-PC has been used for the detection of cancer cells and the study of cancer cell metabolism.
Mecanismo De Acción
BODIPY-PC is a fluorescent probe that incorporates into the cell membrane. The fluorescent property of BODIPY-PC allows for its visualization and tracking in living cells and tissues. The phosphocholine head group of BODIPY-PC mimics the structure of natural phospholipids in the cell membrane, allowing for its incorporation into the membrane without disrupting its structure or function.
Efectos Bioquímicos Y Fisiológicos
BODIPY-PC has been shown to have minimal effects on cellular function and viability. It does not affect cell proliferation or apoptosis, and it does not induce cellular stress responses. BODIPY-PC has also been shown to have minimal effects on membrane fluidity and lipid composition.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using BODIPY-PC in lab experiments include its fluorescent property, its ability to mimic natural phospholipids in the cell membrane, and its minimal effects on cellular function and viability. The limitations of using BODIPY-PC include its cost, its potential for photobleaching, and its limited availability in certain regions.
Direcciones Futuras
There are several future directions for the use of BODIPY-PC in scientific research. One direction is the development of new fluorescent probes that can be used to study specific lipid species in the cell membrane. Another direction is the use of BODIPY-PC in the study of lipid metabolism and lipid signaling pathways. Additionally, BODIPY-PC could be used in the development of new therapies for cancer and other diseases that involve alterations in lipid metabolism.
Métodos De Síntesis
The synthesis of BODIPY-PC involves the reaction of a BODIPY dye with a phosphocholine molecule. The BODIPY dye is first functionalized with an alkyne group, which then reacts with an azide group on the phosphocholine molecule via a copper-catalyzed click reaction. This results in the formation of a BODIPY-PC molecule that contains a fluorescent dye and a phosphocholine head group.
Propiedades
Número CAS |
148077-85-4 |
|---|---|
Nombre del producto |
1,2-Bis(15-oxapentacosa-10,12-diynoyl)-sn-phosphocholine |
Fórmula molecular |
C56H96NO10P |
Peso molecular |
974.3 g/mol |
Nombre IUPAC |
[(2R)-2,3-bis(14-decoxytetradeca-10,12-diynoyloxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate |
InChI |
InChI=1S/C56H96NO10P/c1-6-8-10-12-14-28-34-40-47-62-49-42-36-30-24-20-16-18-22-26-32-38-44-55(58)64-52-54(53-66-68(60,61)65-51-46-57(3,4)5)67-56(59)45-39-33-27-23-19-17-21-25-31-37-43-50-63-48-41-35-29-15-13-11-9-7-2/h54H,6-23,26-29,32-35,38-41,44-53H2,1-5H3/t54-/m1/s1 |
Clave InChI |
XQBMMXSSETXKPX-AXAMJWTMSA-N |
SMILES isomérico |
CCCCCCCCCCOCC#CC#CCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCC#CC#CCOCCCCCCCCCC |
SMILES |
CCCCCCCCCCOCC#CC#CCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCC#CC#CCOCCCCCCCCCC |
SMILES canónico |
CCCCCCCCCCOCC#CC#CCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCC#CC#CCOCCCCCCCCCC |
Otros números CAS |
148077-85-4 |
Sinónimos |
1,2-bis(15-oxapentacosa-10,12-diynoyl)-sn-phosphocholine 1,2-bis(OPDYN)-PC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



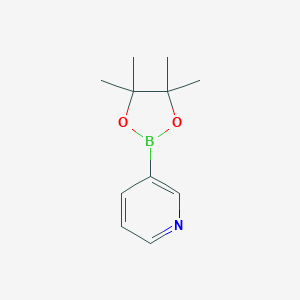
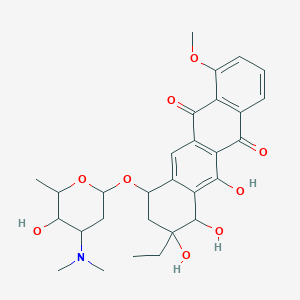
![4-[Dimethoxy(methyl)silyl]butanenitrile](/img/structure/B130255.png)
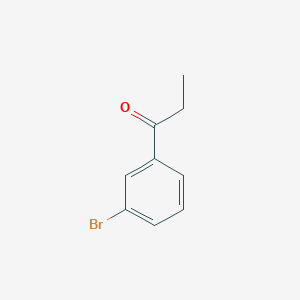
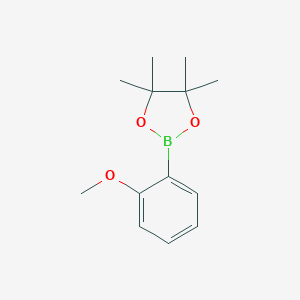
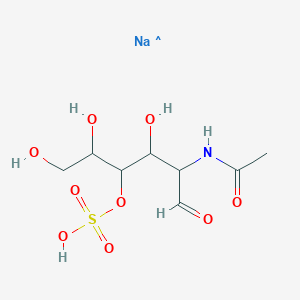
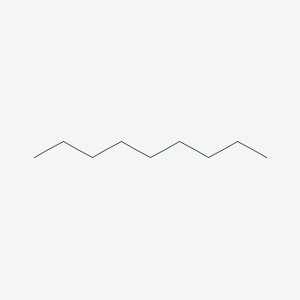
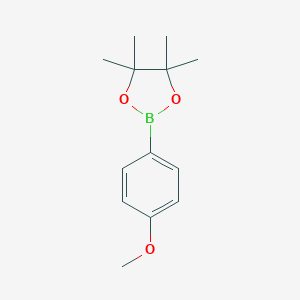
![1,4-Bis[3-(2-pyridyldithio)propionamido]butane](/img/structure/B130269.png)
